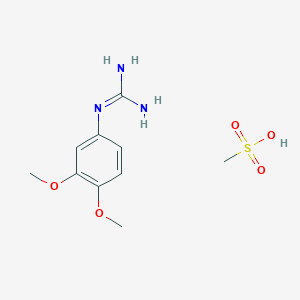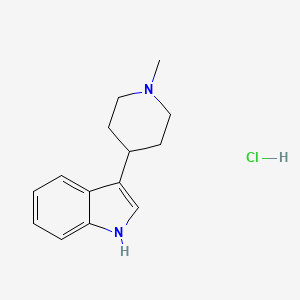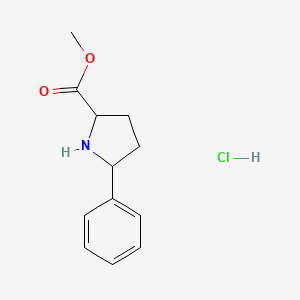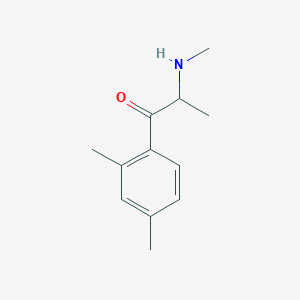![molecular formula C14H13N3OS B1431920 5-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine CAS No. 1421475-93-5](/img/structure/B1431920.png)
5-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine
Vue d'ensemble
Description
5-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine, also known as PBTZ169, is a synthetic compound that has shown potential as an anti-tuberculosis agent. It belongs to the class of benzothiazole derivatives, which have been extensively studied for their biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Mécanisme D'action
The exact mechanism of action of 5-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine is not fully understood. However, it has been shown to inhibit the activity of a key enzyme called DprE1, which is involved in the biosynthesis of the cell wall of Mycobacterium tuberculosis. This leads to the disruption of the cell wall and ultimately the death of the bacterium. 5-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine has also been shown to inhibit the activity of another enzyme called GlmU, which is involved in the biosynthesis of cell wall components.
Effets Biochimiques Et Physiologiques
5-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine has been shown to have low toxicity in vitro and in vivo. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. In animal studies, 5-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine has been shown to be effective in reducing bacterial load in the lungs and spleen of infected mice.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine is its potent activity against drug-resistant strains of Mycobacterium tuberculosis. This makes it a promising candidate for the development of new anti-tuberculosis drugs. However, one of the limitations of 5-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine is its low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for the study of 5-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine. One area of focus is the optimization of its pharmacokinetic properties, including solubility and bioavailability. Another area of focus is the development of combination therapies that include 5-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine and other anti-tuberculosis drugs. Additionally, the mechanism of action of 5-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine needs to be further elucidated in order to fully understand its potential as an anti-tuberculosis agent. Finally, the efficacy of 5-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine needs to be evaluated in clinical trials in order to determine its potential as a new anti-tuberculosis drug.
Applications De Recherche Scientifique
5-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine has been extensively studied for its potential as an anti-tuberculosis agent. Tuberculosis is a major global health problem, and the emergence of drug-resistant strains has made the development of new anti-tuberculosis drugs a priority. 5-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine has shown potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. It has also been shown to have synergistic activity with other anti-tuberculosis drugs such as rifampicin and isoniazid.
Propriétés
IUPAC Name |
5-methoxy-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-18-11-2-3-13-12(8-11)17-14(19-13)16-9-10-4-6-15-7-5-10/h2-8H,9H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCHWMLJCOFBPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)NCC3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{[5-(4-Methylphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1431840.png)

![Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate](/img/structure/B1431843.png)








